Benzothiazole, 5-chloro-2-[2-[(5-chloro-2-benzothiazolyl)methylene]butylidene]-3-ethyl-2,3-dihydro-
Description
The compound Benzothiazole, 5-chloro-2-[2-[(5-chloro-2-benzothiazolyl)methylene]butylidene]-3-ethyl-2,3-dihydro- (hereafter referred to as Compound X) is a bis-benzothiazole derivative characterized by:
- Two 5-chlorobenzothiazole moieties connected via a conjugated butylidene bridge.
- A 3-ethyl group on the dihydrothiazine ring.
- Chlorine substituents at the 5-position of both benzothiazole rings.
Properties
CAS No. |
63059-42-7 |
|---|---|
Molecular Formula |
C21H18Cl2N2S2 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
5-chloro-2-[2-[(5-chloro-1,3-benzothiazol-2-yl)methylidene]butylidene]-3-ethyl-1,3-benzothiazole |
InChI |
InChI=1S/C21H18Cl2N2S2/c1-3-13(9-20-24-16-11-14(22)5-7-18(16)26-20)10-21-25(4-2)17-12-15(23)6-8-19(17)27-21/h5-12H,3-4H2,1-2H3 |
InChI Key |
XGKILEHZEQGFCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC1=NC2=C(S1)C=CC(=C2)Cl)C=C3N(C4=C(S3)C=CC(=C4)Cl)CC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of Benzothiazole, 5-chloro-2-[2-[(5-chloro-2-benzothiazolyl)methylene]butylidene]-3-ethyl-2,3-dihydro- typically involves multi-step organic synthesis focusing on:
- Construction of the benzothiazole core with chloro substitution at the 5-position.
- Formation of the methylene linkage between two benzothiazole units.
- Introduction of the butylidene and ethyl substituents on the dihydrobenzothiazole moiety.
Stepwise Synthetic Route
Step 1: Synthesis of 5-chloro-2-aminobenzothiazole
- Starting from 5-chloro-2-aminothiophenol, cyclization with appropriate reagents such as potassium thiocyanate and bromine or iodine in acidic medium forms the 5-chloro-2-aminobenzothiazole core.
- This step is crucial for introducing the chloro substituent at the 5-position on the benzothiazole ring.
Step 2: Formation of 5-chloro-2-benzothiazolyl methylene intermediate
- Condensation of 5-chloro-2-aminobenzothiazole with aldehydes or ketones bearing the butylidene moiety under acidic or basic catalysis leads to the formation of the methylene bridge.
- Typically, a Knoevenagel condensation or related aldol-type condensation is employed to link the benzothiazole units via a methylene group.
Comprehensive Research Findings
Literature and Patent Insights
- Patent WO2006091858A1 describes benzothiazole derivatives with antiviral properties, highlighting synthetic routes involving substituted benzothiazoles similar to the 5-chloro derivatives .
- The patent emphasizes the importance of halogen substitution (chlorine) in enhancing biological activity and stability.
- Synthetic methods in these patents align with the condensation and cyclization strategies described above.
Chemical Stability and Yield Considerations
- Chlorine substitution at the 5-position enhances the electrophilic character of the benzothiazole ring, facilitating nucleophilic attack during condensation.
- Yields depend on the purity of starting materials and control of reaction parameters such as temperature and pH.
- Side reactions such as over-alkylation or polymerization can be minimized by stepwise addition and careful monitoring.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of the chloro substituents and the methylene linkages.
- Mass spectrometry verifies molecular weight consistent with the compound.
- Infrared (IR) spectroscopy identifies characteristic benzothiazole ring vibrations and C-Cl stretches.
Summary Table of Preparation Methods
| Preparation Aspect | Description | Typical Conditions | Notes |
|---|---|---|---|
| Starting materials | 5-chloro-2-aminothiophenol, aldehydes, ethyl halides | Commercially available or synthesized | Purity critical for yield |
| Cyclization | Formation of benzothiazole core | Acidic medium, reflux | Use of KSCN and halogens |
| Condensation | Formation of methylene bridge | Base catalysis, room temp | Knoevenagel-type reaction |
| Alkylation/Reduction | Introduction of ethyl and dihydro ring | Pd/C hydrogenation, mild heat | Control to avoid over-reduction |
| Purification | Chromatography, recrystallization | Solvent-dependent | Ensures compound purity |
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 5-chloro-2-[2-[(5-chloro-2-benzothiazolyl)methylene]butylidene]-3-ethyl-2,3-dihydro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions result in the formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class exhibit significant activity against a variety of pathogens, including bacteria and fungi. The specific compound has shown promise in inhibiting the growth of certain strains of bacteria, making it a candidate for further development as an antibiotic agent .
1.2 Anti-tubercular Properties
Recent studies have highlighted the potential of benzothiazole derivatives as anti-tubercular agents. The compound's structure allows it to interact with biological targets associated with Mycobacterium tuberculosis, demonstrating efficacy in both in vitro and in vivo models . This positions it as a valuable lead compound for the development of new treatments against tuberculosis.
1.3 Anti-cancer Activity
There is growing evidence that benzothiazole derivatives can induce apoptosis in cancer cells. The specific compound has been investigated for its ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . This opens avenues for its application in cancer therapy.
Agricultural Applications
2.1 Pesticide Development
Benzothiazole compounds have been recognized for their potential as pesticides due to their ability to disrupt biochemical pathways in pests. The compound can be formulated into agricultural products aimed at controlling fungal diseases in crops, thereby enhancing agricultural productivity .
2.2 Plant Growth Regulators
Certain benzothiazole derivatives have been shown to act as plant growth regulators, promoting growth and resistance to environmental stressors. This could lead to the development of formulations that improve crop yields and resilience against adverse conditions .
Material Science Applications
3.1 Rubber Industry
Benzothiazole compounds are widely used as accelerators in the rubber industry, facilitating the vulcanization process. The specific compound can enhance the mechanical properties of rubber products, making them more durable and heat-resistant .
3.2 Corrosion Inhibitors
Research indicates that benzothiazole derivatives can serve as effective corrosion inhibitors in metal protection applications. Their ability to form protective films on metal surfaces helps prevent oxidation and degradation, which is crucial in various industrial settings .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Pharmaceutical | Demonstrated significant inhibition of bacterial growth (specific strains) |
| Anti-tubercular Efficacy | Pharmaceutical | Showed effectiveness against Mycobacterium tuberculosis in vitro |
| Pesticidal Properties | Agricultural | Effective against common fungal pathogens affecting crops |
| Rubber Vulcanization | Material Science | Improved mechanical properties of rubber composites |
Mechanism of Action
The mechanism of action of Benzothiazole, 5-chloro-2-[2-[(5-chloro-2-benzothiazolyl)methylene]butylidene]-3-ethyl-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Bis-Benzothiazole Derivatives
Key Observations :
Chlorinated Benzothiazole Derivatives
Key Observations :
Physicochemical Properties
| Property | Compound X (Predicted) | 5-Chloro-2-methylbenzothiazole (Reference) |
|---|---|---|
| Molecular Weight | ~450 g/mol | 215.72 g/mol |
| Melting Point | >150°C (estimated) | 65–70°C |
| LogP | ~4.5 (highly lipophilic) | 3.2 |
| Solubility | Low in polar solvents | Moderate in DMSO |
Rationale :
- Compound X ’s larger molecular weight and extended conjugation reduce solubility in polar solvents compared to simpler derivatives like 5-chloro-2-methylbenzothiazole .
Biological Activity
Benzothiazoles are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The compound Benzothiazole, 5-chloro-2-[2-[(5-chloro-2-benzothiazolyl)methylene]butylidene]-3-ethyl-2,3-dihydro- is a derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C_{17}H_{18}Cl_2N_2S
- Molecular Weight: 367.36 g/mol
The presence of chlorine atoms and the benzothiazole moiety contribute to its unique biological properties.
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that the compound exhibits significant activity against various bacterial strains. For instance, a study found that related benzothiazole compounds inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .
Antifungal Activity
In vitro studies have shown that benzothiazole derivatives demonstrate antifungal activity against fungi such as Candida albicans. The compound's mechanism may involve disruption of fungal cell membranes or inhibition of specific enzymatic pathways critical for fungal survival .
Anticancer Activity
The anticancer potential of benzothiazole derivatives is notable. Research has indicated that the compound can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. For example, derivatives similar to the compound have shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range .
Anti-inflammatory Activity
Benzothiazole derivatives are also recognized for their anti-inflammatory properties. Studies suggest that they may inhibit pro-inflammatory cytokines and reduce inflammation in models of arthritis and other inflammatory diseases .
The biological activity of benzothiazole derivatives is attributed to their ability to interact with specific molecular targets:
- Antimicrobial Action: Inhibition of bacterial enzymes or disruption of cell membrane integrity.
- Anticancer Mechanism: Induction of apoptosis via mitochondrial pathways or inhibition of signaling pathways involved in cell cycle regulation.
- Anti-inflammatory Mechanism: Modulation of immune responses by inhibiting inflammatory mediators.
Comparative Analysis with Similar Compounds
A comparative analysis with other benzothiazole derivatives reveals distinct biological profiles based on structural variations:
| Compound Name | Structure | MIC (µg/mL) | Biological Activity |
|---|---|---|---|
| Benzothiazole A | Structure A | 100 | Antimicrobial |
| Benzothiazole B | Structure B | 200 | Anticancer |
| Benzothiazole C | Structure C | 150 | Anti-inflammatory |
Case Studies
-
Study on Antimicrobial Efficacy:
A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives against clinical isolates. The results indicated that the compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as an alternative therapeutic agent . -
Evaluation in Cancer Models:
In an experimental model using human cancer cell lines, the compound induced significant apoptosis, evidenced by increased caspase activity and DNA fragmentation . This highlights its potential role in cancer therapy.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic methodologies for preparing this benzothiazole derivative, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions using 5-chloro-2-aminothiophenol and ethyl cyanoacetate derivatives. Key steps include controlling temperature (80–100°C) and solvent choice (e.g., ethanol or DMF) to optimize cyclization. Hydrazide intermediates may form, requiring careful purification via column chromatography (silica gel, ethyl acetate/hexane). Yields typically range from 55% to 75% depending on substituent reactivity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substituent positions and dihydrobenzothiazole ring integrity. For example, the ethyl group at position 3 shows a triplet near δ 1.2–1.4 ppm, while methylene protons resonate at δ 3.5–4.0 ppm .
- FT-IR : Look for C=N stretching (~1600 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. How can researchers assess preliminary biological activity of this compound?
- Methodological Answer : Screen against enzyme targets (e.g., kinases) using fluorescence-based assays. For example, competitive binding assays with ATP analogs can quantify inhibition constants (Ki). Toxicity profiles are evaluated via cell viability assays (MTT) in HEK-293 or HeLa cell lines .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed tautomeric forms of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) can unambiguously determine tautomeric states. For example, bond lengths between C=N (1.28–1.32 Å) vs. C-N (1.45 Å) distinguish imine/enamine forms. Twinning or disorder in crystals may require high-resolution data (≤ 0.8 Å) and TWIN/BASF corrections in SHELX .
Q. What strategies optimize the synthetic route to improve scalability for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yield by 15–20% .
- Flow chemistry : Minimizes side products (e.g., over-oxidized derivatives) by precise control of reagent mixing .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .
Q. How do computational methods aid in predicting electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations (Gaussian 16) : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the butylidene chain shows high electron density, making it reactive toward Michael additions .
- Molecular Dynamics (MD) : Simulate binding modes with protein targets (e.g., PARP-1) to guide rational design .
Q. What experimental approaches address discrepancies in observed vs. theoretical NMR chemical shifts?
- Methodological Answer :
- Solvent effects : Compare DMSO-d6 vs. CDCl3 shifts; hydrogen bonding in DMSO may deshield protons by 0.3–0.5 ppm.
- Dynamic effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening (e.g., rotation of the ethyl group) .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies : Expose to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Hydrolysis of the benzothiazole ring is common under alkaline conditions .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for this class) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
